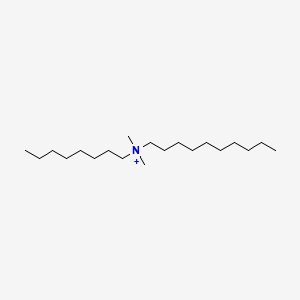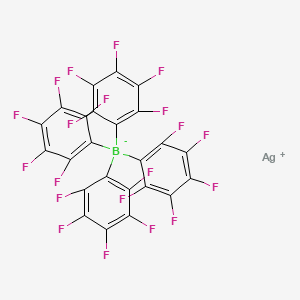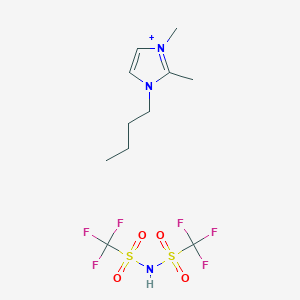
1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide is an ionic liquid, a type of molten salt that remains liquid at relatively low temperatures. This compound is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide can be synthesized through a multi-step process. The initial step involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with lithium bis (trifluoromethanesulfonyl)imide in an aqueous medium to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through techniques such as ion exchange and distillation to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and extraction processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Complexation Reactions: Metal salts and the ionic liquid are mixed in appropriate solvents, often under ambient conditions.
Major Products:
Substitution Reactions: The products are typically substituted imidazolium salts.
Complexation Reactions: The products are metal-ion complexes with the ionic liquid.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound is explored for its potential in biomolecular applications, including enzyme stabilization and protein folding studies.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a medium for pharmaceutical synthesis.
Industry: It is used in the manufacturing of batteries, particularly lithium-ion and sodium-ion batteries, due to its high ionic conductivity and thermal stability
Mechanism of Action
The mechanism by which 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis (trifluoromethanesulfonyl)imide anion interact with various molecular targets, facilitating reactions and stabilizing intermediates. The ionic liquid’s high ionic conductivity and thermal stability are crucial for its effectiveness in applications such as catalysis and battery electrolytes .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide
Comparison: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide is unique due to the presence of two methyl groups on the imidazole ring, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, viscosity, and ionic conductivity, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H18F6N3O4S2+ |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C9H17N2.C2HF6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;9H/q+1; |
InChI Key |
SEWZDTBJTLBSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)


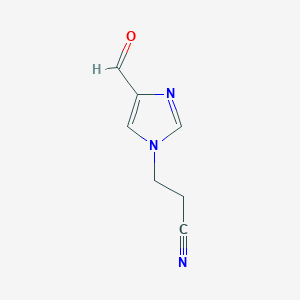
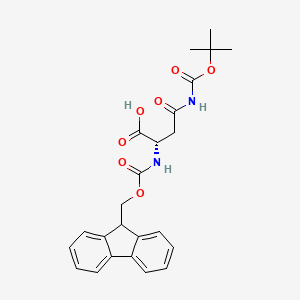
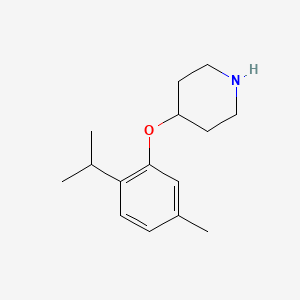
![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)



